molecular formula C16H13NO3 B7130749 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol

4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol

Cat. No.: B7130749
M. Wt: 267.28 g/mol
InChI Key: NNSHDMPWZXOFPX-VQHVLOKHSA-N
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Description

4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol is a compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method is the condensation reaction between 2-aminophenol and an appropriate aldehyde in the presence of a catalyst. For example, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to yield high efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol apart is its unique combination of a benzoxazole moiety with a methoxyphenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-15-10-11(6-8-13(15)18)7-9-16-17-12-4-2-3-5-14(12)20-16/h2-10,18H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSHDMPWZXOFPX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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